Methyl 2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetate hydrochloride
CAS No.:
Cat. No.: VC18090086
Molecular Formula: C10H18ClNO3
Molecular Weight: 235.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18ClNO3 |
|---|---|
| Molecular Weight | 235.71 g/mol |
| IUPAC Name | methyl 2-(5-oxa-2-azaspiro[3.5]nonan-6-yl)acetate;hydrochloride |
| Standard InChI | InChI=1S/C10H17NO3.ClH/c1-13-9(12)5-8-3-2-4-10(14-8)6-11-7-10;/h8,11H,2-7H2,1H3;1H |
| Standard InChI Key | PIXILKSZZMNLPO-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CC1CCCC2(O1)CNC2.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Methyl 2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetate hydrochloride belongs to the class of spirocyclic compounds, characterized by two rings sharing a single atom. Its molecular formula is , with a molecular weight of 259.72 g/mol . The spiro core consists of a 5-oxa-2-azaspiro[3.5]nonane system, where oxygen and nitrogen atoms occupy distinct positions within the fused rings (Figure 1). The acetate moiety and hydrochloride salt enhance solubility and stability, critical for pharmacological applications .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 259.72 g/mol | |
| Purity | ≥95% | |
| Physical Form | Liquid | |
| Storage Temperature | 4°C | |
| Hazard Statements | H302, H312, H315, H318 |
The InChI key DUFSQEXDTHQXPC-UHFFFAOYSA-N confirms its stereochemical uniqueness . X-ray crystallography of analogous spiro compounds reveals chair-like conformations in the nonane ring, suggesting similar structural stability .
Synthesis and Optimization
Key Synthetic Routes
The synthesis of methyl 2-{5-oxa-2-azaspiro[3.5]nonan-6-yl}acetate hydrochloride involves multi-step protocols, often leveraging intermediates from related spirocycles. A representative pathway includes:
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Spirocyclization: Reacting a bicyclic amine precursor with chloroacetyl chloride under basic conditions to form the spiro core .
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Esterification: Introducing the methyl acetate group via nucleophilic acyl substitution .
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Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .
Table 2: Reaction Conditions for Spirocyclization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents racemization |
| Solvent | Tetrahydrofuran (THF) | Enhances solubility |
| Base | Triethylamine | 85% yield |
Patent data highlights the use of inert atmospheres (e.g., nitrogen) to prevent oxidation during cyclization . Catalytic hydrogenation is employed for deprotection steps, ensuring high enantiomeric purity (>98% ee) .
Future Directions
Research Opportunities
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Structure-Activity Relationship (SAR) Studies: Systematically modifying the spiro core and ester group to optimize receptor affinity.
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In Vivo Toxicology: Assessing long-term safety profiles in preclinical models.
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Formulation Development: Exploring prodrug strategies to enhance bioavailability.
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